molecular formula C11H8ClNO3 B2577073 7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid CAS No. 23789-96-0

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Cat. No. B2577073
CAS RN: 23789-96-0
M. Wt: 237.64
InChI Key: UEZCMDFHCHWUFM-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 . It is also known by its IUPAC name, 7-chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8ClNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16) and the InChI key is UEZCMDFHCHWUFM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The melting point of this compound is reported to be 270-272°C . Another source reports the melting point as 297°C .

Scientific Research Applications

Antibacterial Agents

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid serves as an intermediate during the synthesis of ciprofloxacin hydrochloride , a widely used fluorinated quinolone antibacterial drug . Its structural features contribute to its antimicrobial activity, making it valuable for combating bacterial infections.

Medicinal Chemistry

Researchers explore this compound’s derivatives for their potential as medicinal intermediates . By modifying the quinoline ring and carboxylic acid group, scientists aim to develop novel drugs with improved pharmacological properties. The compound’s scaffold provides a versatile platform for drug design .

Synthetic Chemistry

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a building block in synthetic chemistry. Its reactivity allows for the creation of diverse derivatives, which can be further functionalized. Researchers use it as a starting point to synthesize compounds with specific biological activities .

Anticancer Research

While not directly an anticancer agent, this compound’s derivatives may find applications in cancer research. Scientists investigate their effects on cell proliferation, apoptosis, and tumor growth. By modifying the side chains, they aim to enhance selectivity and efficacy against cancer cells .

Agrochemicals

The quinoline scaffold has relevance in agrochemical research. Scientists explore derivatives of 7-chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid for their potential as pesticides or herbicides . These compounds may exhibit activity against pests or unwanted plant growth .

Coordination Chemistry

The carboxylic acid group in this compound allows for coordination with metal ions. Researchers investigate its complexes with transition metals for potential applications in catalysis, sensing, or material science. The resulting coordination compounds may display unique properties .

Mechanism of Action

properties

IUPAC Name

7-chloro-1-methyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZCMDFHCHWUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

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